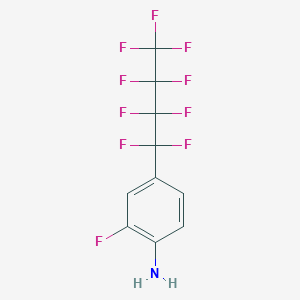

2-Fluoro-4-(nonafluorobutyl)aniline

Description

2-Fluoro-4-(nonafluorobutyl)aniline is a fluorinated aromatic amine characterized by a fluorine substituent at the 2-position and a nonafluorobutyl group (-C₄F₉) at the 4-position of the aniline ring. The nonafluorobutyl group confers exceptional hydrophobicity and chemical inertness, making this compound relevant for applications in specialty materials, surfactants, or pharmaceuticals .

Properties

CAS No. |

821791-47-3 |

|---|---|

Molecular Formula |

C10H5F10N |

Molecular Weight |

329.14 g/mol |

IUPAC Name |

2-fluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |

InChI |

InChI=1S/C10H5F10N/c11-5-3-4(1-2-6(5)21)7(12,13)8(14,15)9(16,17)10(18,19)20/h1-3H,21H2 |

InChI Key |

BJNZZIIYZAWKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

(a) 2-Methyl-4-(nonafluorobutyl)aniline

- Structure : Methyl group at the 2-position instead of fluorine.

- However, the nonafluorobutyl group retains high thermal stability and lipophilicity .

- Applications : Likely used in fluorinated surfactants or coatings, similar to other perfluorobutyl-substituted anilines .

(b) 2-Fluoro-4-(methylsulfonyl)aniline (C₇H₈FNO₂S)

- Structure : Methylsulfonyl (-SO₂CH₃) group at the 4-position.

- Properties: The sulfonyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic nonafluorobutyl group. This compound may exhibit higher solubility in polar solvents .

- Applications: Potential use in pharmaceuticals or agrochemicals due to sulfonyl’s role in bioactive molecules .

(c) 2-Fluoro-4-(pentafluorothio)aniline (C₆H₅F₆NS)

- Structure : Pentafluorothio (-SF₅) group at the 4-position.

- Properties : The SF₅ group is more electron-withdrawing than -C₄F₉, leading to a stronger deactivation of the aromatic ring. This reduces nucleophilic aromatic substitution reactivity but increases oxidative stability .

- Applications : Specialty materials requiring extreme chemical resistance, such as high-performance polymers .

Fluorination Patterns in Aniline Derivatives

(a) Fluoroaniline Boronic Esters

- Examples : 2-Fluoro-4-(dioxaborolan-2-yl)aniline derivatives (e.g., CAS 819058-34-9).

- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making these compounds valuable in pharmaceutical synthesis. The fluorine substituent directs regioselectivity during coupling .

- Contrast: Unlike 2-Fluoro-4-(nonafluorobutyl)aniline, these derivatives prioritize synthetic versatility over hydrophobicity .

(b) 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (C₉H₆F₄O₂)

- Structure: Fluorine and trifluoromethoxy (-OCF₃) groups on an acetophenone backbone.

- Properties : The ketone group introduces reactivity toward nucleophilic addition, absent in the aniline derivatives. The -OCF₃ group is less hydrophobic than -C₄F₉ .

- Applications : Intermediate in fluorinated drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.